molecular formula C8H12N4O5 B1684299 Azacitidine CAS No. 320-67-2

Azacitidine

カタログ番号 B1684299
CAS番号: 320-67-2
分子量: 244.2 g/mol
InChIキー: NMUSYJAQQFHJEW-KVTDHHQDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azacitidine is a nucleoside analogue of cytidine used to treat patients with French-American-British (FAB) myelodysplastic syndrome (bone marrow problem) subtypes, including refractory anemia or chronic leukemia . It is also used to treat juvenile myelomonocytic leukemia (JMML) . Azacitidine belongs to the group of medicines called metabolites .


Synthesis Analysis

Azacitidine synthesis involves the silylation of azacytosine in the presence of N,O-bis-trimethylsilyl-trifluoroacetamide . Three 25-mg/mL azacitidine suspensions were prepared from different lots of powdered drug .


Molecular Structure Analysis

Azacitidine is a nucleoside analogue of cytidine . It specifically inhibits DNA methylation by trapping DNA methyltransferases .


Chemical Reactions Analysis

Azacitidine suspensions for injection prepared via a cold-chain method were chemically stable during the first 48 hours when stored protected from light at 2–8 °C .


Physical And Chemical Properties Analysis

Azacitidine has a molecular weight of 244.2 and is soluble in DMSO at 29 mg/mL . It is stored as a powder at -20°C for 3 years and at 4°C for 2 years .

科学的研究の応用

1. Application in Breast Cancer Chemotherapy

  • Methods of Application: The study formulated and optimized AZA-loaded liposome (AZA-LIPO) for breast cancer chemotherapy using Box Behnken design (BBD) and in vitro evaluation using MCF-7 cells . AZA-LIPO was prepared using a thin film hydration technique .
  • Results or Outcomes: The mean particle size of optimized AZA-LIPO was 127 nm. Entrapment efficiency and drug loading of AZA-LIPO was found to be 85.2% ± 0.5 and 6.82 ± 1.6%, respectively . In vitro drug release study showed preliminary burst release in 2 h followed by a sustained release for 36 h in phosphate buffer at different pH (4.0, 5.5, and 7.4) as compared to free drug .

2. Application in Myelodysplastic Syndromes and Acute Myeloid Leukaemia

  • Summary of the Application: Azacitidine (Vidaza ®) is a pyrimidine nucleoside analogue of cytidine and is approved in the EU for use in patients with higher-risk MDS and AML, including older patients (aged ≥65 years) with AML with >30 % bone marrow blasts (BMB) who are ineligible for haematopoietic stem cell transplant .
  • Methods of Application: The drug is administered subcutaneously .
  • Results or Outcomes: Azacitidine is the only approved hypomethylating agent that has been shown to prolong overall survival compared with conventional care regimens . It is recommended as the first-line hypomethylating agent for most patients with higher-risk MDS .

3. Application in Myeloid Leukemia

  • Summary of the Application: Azacitidine is used for the treatment of myeloid leukemia . It is a pyrimidine nucleoside analogue of cytidine and is approved for use in patients with this condition .
  • Methods of Application: The drug is typically administered subcutaneously .
  • Results or Outcomes: Azacitidine has been shown to be an effective treatment for myeloid leukemia . It has been approved for use in this context due to its demonstrated efficacy .

4. Application in Juvenile Myelomonocytic Leukemia

  • Summary of the Application: Azacitidine is used for the treatment of juvenile myelomonocytic leukemia . This is a rare and serious condition that typically affects young children .
  • Methods of Application: The drug is typically administered subcutaneously .
  • Results or Outcomes: Azacitidine has been shown to be an effective treatment for juvenile myelomonocytic leukemia . It has been approved for use in this context due to its demonstrated efficacy .

5. Application in Refractory Anemia

  • Summary of the Application: Azacitidine is used for the treatment of refractory anemia, a subtype of myelodysplastic syndrome (MDS) according to the French-American-British (FAB) classification . This condition is characterized by the body’s inability to produce enough red blood cells, leading to anemia .
  • Methods of Application: The drug is typically administered subcutaneously .
  • Results or Outcomes: Azacitidine has been shown to be an effective treatment for refractory anemia . It has been approved for use in this context due to its demonstrated efficacy .

6. Application in Acute Myeloid Leukemia Cell Line

  • Summary of the Application: Azacitidine has been compared with decitabine treatment in an acute myeloid leukemia cell line . This research aims to understand the relative effectiveness of these two treatments .
  • Methods of Application: The study involved the application of azacitidine to a cell line in a controlled laboratory setting .
  • Results or Outcomes: The results of this study are not specified in the search results . For detailed outcomes, I recommend referring to the original research article .

Safety And Hazards

Azacitidine is harmful if swallowed and may cause genetic defects and cancer . It may also cause skin and eye irritation . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash hands thoroughly after handling .

将来の方向性

Venetoclax-based combinations are being investigated in acute myeloid leukemia (AML) with the ultimate goal of improving cure rates across many subgroups . Controlling the identified genes (e.g., the metallothionein gene family) and “cellular response”-related pathways may provide crucial clues to address azacitidine resistance in patients with AML .

特性

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUSYJAQQFHJEW-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Record name 5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19834
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9020116
Record name 5-Azacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-azacytidine is a white crystalline powder. (NTP, 1992), Solid
Record name 5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19834
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azacitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4), 5 to 10 mg/mL at 70 °F (NTP, 1992), 1.21e+01 g/L, DMSO 52.7 (mg/mL), Distilled H2O 13.7-14.0 (mg/mL), 0.1 N HCL 27.7-28.0 (mg/mL), 0.1 N NaOH 42.0-43.8 (mg/mL), 35% Ethyl alcohol 14.2-15.0 (mg/mL)
Record name SID56323580
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name 5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19834
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azacitidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00928
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azacitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name AZACITIDINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/102816%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

Azacitidine (5-azacytidine) is a chemical analogue of the cytosine nucleoside used in DNA and RNA. Azacitidine may induce antineoplastic activity by inhibition of DNA methyltransferase at low doses and cytotoxicity through incorporation into RNA and DNA at high doses. Covalent binding to DNA methyltransferase results in hypomethylation of DNA and prevents DNA synthesis. As azacitidine is a ribonucleoside, it incoporates into RNA to a larger extent than into DNA. The incorporation into RNA leads to the dissembly of polyribosomes, defective methylation and acceptor function of transfer RNA, and inhibition of the production of protein, resulting in cell death., Telomerase activation is thought to be a critical step in cellular immortality and oncogenesis. Several reagents including differentiation-inducing and antineoplastic agents are known to inhibit telomerase activity, although the molecular mechanisms through which they inhibit telomerase activity remain unclear. Demethylating reagents have recently been used as potential antineoplastic drugs for some types of cancers including those of the prostate. In the present study, we examined the effect of the demethylating reagent 5-azacytidine (5-aza-CR) on telomerase activity using cells of two prostate cancer cell lines, DU-145 and TSU-PR1. 5-aza-CR treatment significantly reduced telomerase activity in TSU-PR1 cells, but not in DU-145 cells, although growth inhibition was observed to a similar extent in both cell lines. Reverse transcription-PCR analyses revealed that inhibition of telomerase activity was accompanied by down-regulation of telomerase catalytic subunit (hTERT) mRNA expression. Transient expression assays showed that 5-aza-CR repressed the transcriptional activity of the hTERT promoter and that the E-box within the core promoter was responsible for this down-regulation. Western blot analyses revealed that 5-aza-CR reactivated p16 expression and repressed c-Myc expression in TSU-PR1 cells but not in DU-145 cells. Overexpression of p16 in TSU-PR1 cells led to significant repression of c-Myc transcription. These findings suggest that 5-aza-CR inhibits telomerase activity via transcriptional repression of hTERT, in which p16 and c-Myc may play a key role., Cellular differentiation is controlled by a variety of factors including gene methylation, which represses particular genes as cell fate is determined. The incorporation of 5-azacytidine (5azaC) into DNA in vitro prevents methylation and thus can alter cellular differentiation pathways. Human bone marrow fibroblasts and MG63 cells treated with 5azaC were used as models of osteogenic progenitors and of a more mature osteoblast phenotype, respectively. The capacity for differentiation of these cells following treatment with glucocorticoids was investigated. 5azaC treatment led to significant expression of the osteoblastic marker alkaline phosphatase in MG63 osteosarcoma cells, which was further augmented by glucocorticoids; however, in human marrow fibroblasts alkaline phosphatase activity was only observed in glucocorticoid-treated cultures. MG63 cells represent a phenotype late in the osteogenic lineage in which demethylation is sufficient to induce alkaline phosphatase activity. Marrow fibroblasts are at an earlier stage of differentiation and require stimulation with glucocorticoids. In contrast, the expression of osteocalcin, an osteoblastic marker, was unaffected by 5azaC treatment, suggesting that regulation of expression of the osteocalcin gene does not involve methylation. These models provide novel approaches to the study of the control of differentiation in the marrow fibroblastic system.
Record name Azacitidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00928
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZACITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Azacitidine

Color/Form

Crystals from methanol

CAS RN

320-67-2
Record name 5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19834
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azacytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azacitidine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azacitidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00928
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azacitidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Azacytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9020116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZACITIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M801H13NRU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AZACITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Azacitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

442 to 446 °F (decomposes) (NTP, 1992), 228-230 °C (decomposes), 229 °C
Record name 5-AZACYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19834
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Azacitidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00928
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AZACITIDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6879
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Azacitidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015063
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azacitidine
Reactant of Route 2
Azacitidine
Reactant of Route 3
Azacitidine
Reactant of Route 4
Azacitidine
Reactant of Route 5
Azacitidine
Reactant of Route 6
Azacitidine

Citations

For This Compound
37,000
Citations
JPJ Issa, HM Kantarjian, P Kirkpatrick - Nature reviews. Drug discovery, 2005 - nature.com
… azacitidine plus supportive care with supportive care alone (‘observation’ group) in ~200 patients with any of the five subtypes of MDS5. Azacitidine … over to the azacitidine group on the …
Number of citations: 221 www.nature.com
AB Glover, B Leyland-Jones - Cancer Treat Rep, 1987 - books.google.com
… Phosphorylation Azacitidine is transported into mammalian cells by the … azacitidine undergoes three sequential phosphorylation reactions to reach its presumed active form, azacitidine …
Number of citations: 146 books.google.com
E Kaminskas, AT Farrell, YC Wang, R Sridhara… - The …, 2005 - academic.oup.com
… one randomized, controlled trial comparing azacitidine administered sc with best … azacitidine was administered sc and in the other in which it was administered iv The dose of azacitidine…
Number of citations: 547 academic.oup.com
CD DiNardo, BA Jonas, V Pullarkat… - … England Journal of …, 2020 - Mass Medical Soc
… the azacitidine–venetoclax group and 145 in the azacitidine–… was 14.7 months in the azacitidine–venetoclax group and 9.6 … remission was higher with azacitidine–venetoclax than with …
Number of citations: 506 www.nejm.org
R Costa, H Abdulhaq, B Haq, RK Shadduck, J Latsko… - Cancer, 2011 - Wiley Online Library
… The records of thirty-eight patients diagnosed with CMML and treated with azacitidine at our institution were reviewed. Azacitidine was administered at 75 mg/m 2 /day for 7 days or 100 …
Number of citations: 167 acsjournals.onlinelibrary.wiley.com
E Kaminskas, A Farrell, S Abraham, A Baird… - Clinical cancer …, 2005 - AACR
Purpose: This article summarizes data submitted to the US Food and Drug Administration for marketing approval of azacitidine as injectable suspension (Vidaza, Pharmion Corporation, …
Number of citations: 486 aacrjournals.org
AH Wei, H Döhner, C Pocock… - … England Journal of …, 2020 - Mass Medical Soc
… -controlled trial of the oral formulation of azacitidine (CC-486, a hypomethylating agent that is not bioequivalent to injectable azacitidine), as maintenance therapy in patients with AML …
Number of citations: 291 www.nejm.org
P Montesinos, C Recher, S Vives… - … England Journal of …, 2022 - Mass Medical Soc
… -azacitidine group than in the placebo-and-azacitidine group (… -azacitidine group and 12% in the placebo-and-azacitidine … and azacitidine and 7.9 months with placebo and azacitidine (…
Number of citations: 179 www.nejm.org
S Thépot, R Itzykson, V Seegers… - American journal of …, 2014 - Wiley Online Library
Limited data are available on azacitidine (AZA) treatment and its prognostic factors in acute myeloid leukemia (AML). One hundred and forty‐nine previously untreated AML patients …
Number of citations: 119 onlinelibrary.wiley.com
P Fenaux, GJ Mufti, E Hellstrom-Lindberg… - The lancet …, 2009 - thelancet.com
… In this trial, we aimed to assess the effect of azacitidine on overall survival compared with … azacitidine (n=179) or conventional care regimens (n=179). Four patients in the azacitidine …
Number of citations: 892 www.thelancet.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。